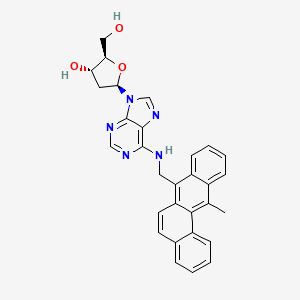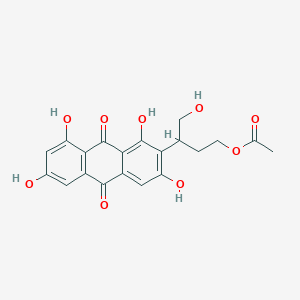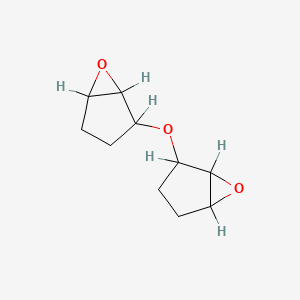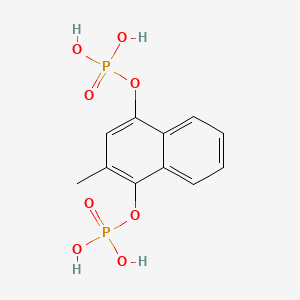
Menadiol diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Menadiol diphosphate, also known as menadiol sodium diphosphate, is a synthetic, water-soluble form of vitamin K. It is used primarily for individuals who cannot absorb sufficient vitamin K from their diet due to difficulties absorbing fatty substances. Vitamin K is essential for blood clotting and bone health .
Preparation Methods
Synthetic Routes and Reaction Conditions
Menadiol diphosphate can be synthesized through the phosphorylation of menadiol. The process involves the reaction of menadiol with phosphoric acid under controlled conditions to form the diphosphate ester . The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. The process includes the purification of the final product to ensure it meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Menadiol diphosphate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form menadione, a related compound with similar biological activity.
Reduction: It can be reduced back to menadiol under specific conditions.
Substitution: The phosphate groups can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to substitute the phosphate groups under basic conditions.
Major Products Formed
Oxidation: Menadione
Reduction: Menadiol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Menadiol diphosphate has several scientific research applications:
Mechanism of Action
Menadiol diphosphate acts as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues in various proteins. This modification is crucial for the activation of vitamin K-dependent clotting factors, including prothrombin, factor VII, factor IX, and factor X. The presence of these factors is essential for the proper functioning of the coagulation cascade, which prevents excessive bleeding .
Comparison with Similar Compounds
Similar Compounds
Menadione (Vitamin K3): A synthetic form of vitamin K that can be converted to active vitamin K2 in the body.
Phylloquinone (Vitamin K1): A naturally occurring form of vitamin K found in green leafy vegetables.
Menaquinone (Vitamin K2): Produced by bacteria in the gut and involved in bone and cardiovascular health.
Uniqueness
Menadiol diphosphate is unique due to its water solubility, making it suitable for patients with fat malabsorption issues. Unlike other forms of vitamin K, it can be administered in aqueous solutions, providing an alternative for individuals who cannot absorb fat-soluble vitamins effectively .
Properties
CAS No. |
84-98-0 |
|---|---|
Molecular Formula |
C11H12O8P2 |
Molecular Weight |
334.16 g/mol |
IUPAC Name |
(2-methyl-4-phosphonooxynaphthalen-1-yl) dihydrogen phosphate |
InChI |
InChI=1S/C11H12O8P2/c1-7-6-10(18-20(12,13)14)8-4-2-3-5-9(8)11(7)19-21(15,16)17/h2-6H,1H3,(H2,12,13,14)(H2,15,16,17) |
InChI Key |
JTNHOVZOOVVGHI-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2C(=C1)OP(=O)(O)O)OP(=O)(O)O |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)OP(=O)(O)O)OP(=O)(O)O |
Key on ui other cas no. |
84-98-0 |
Related CAS |
131-13-5 (tetra-hydrochloride salt) |
Synonyms |
2-methyl-1,4-naphthohydroquinone 2-methyl-1,4-naphthoquinol dihydrovitamin K3 menadiol menadiol diphosphate menadiol diphosphate ion menadiol diphosphate, monosodium salt menadiol diphosphate, tetrasodium salt menadiol, (-1)-ion menadiol, monopotassium salt naphtadon reduced menadione Synkavit Synkavite |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,6S,13R)-16,17-Dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one](/img/structure/B1201480.png)
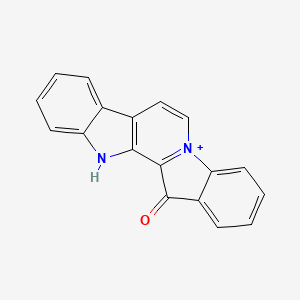
![7-Bromobenz[a]anthracene](/img/structure/B1201482.png)
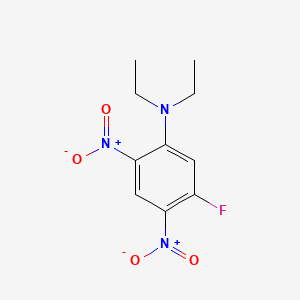
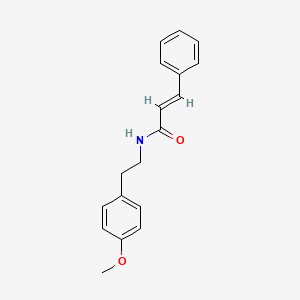
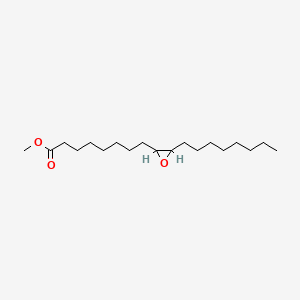
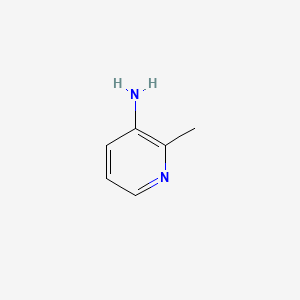
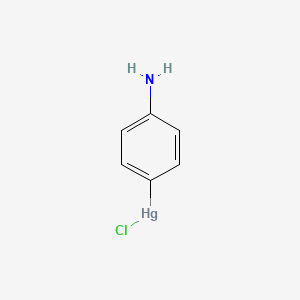
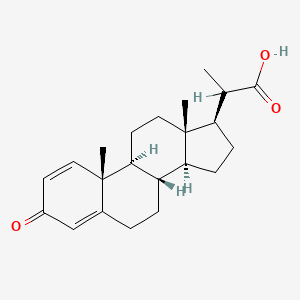
![2-[[3-(Diaminomethylidenehydrazinylidene)-1,1,1-trifluoropropan-2-ylidene]amino]guanidine](/img/structure/B1201494.png)
